molecular formula C5H12O7P2 B587589 Isopentenyl Pyrophosphate-d5 Triammonium Salt CAS No. 1246817-54-8

Isopentenyl Pyrophosphate-d5 Triammonium Salt

Cat. No.: B587589
CAS No.: 1246817-54-8
M. Wt: 251.122
InChI Key: NUHSROFQTUXZQQ-KPAILUHGSA-N
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Description

Isopentenyl Pyrophosphate-d5 Triammonium Salt is a deuterated form of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids and terpenoids. This compound is often used in biochemical research to study the biosynthesis pathways of these essential biomolecules. The deuterium labeling allows for detailed mechanistic studies using techniques such as nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the following steps:

    Deuteration of Isopentenol: The starting material, isopentenol, is subjected to deuteration to replace hydrogen atoms with deuterium.

    Phosphorylation: The deuterated isopentenol is then phosphorylated using phosphoric acid or its derivatives to form isopentenyl pyrophosphate.

    Ammonium Salt Formation: Finally, the isopentenyl pyrophosphate is treated with ammonium hydroxide to form the triammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of isopentenol are deuterated using deuterium gas.

    Continuous Phosphorylation: The deuterated isopentenol is continuously fed into a reactor containing phosphoric acid to produce isopentenyl pyrophosphate.

    Ammonium Salt Conversion: The resulting isopentenyl pyrophosphate is then converted to the triammonium salt using ammonium hydroxide in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different isoprenoid derivatives.

    Reduction: Reduction reactions can convert it into simpler isoprenoid units.

    Substitution: It can undergo substitution reactions where the pyrophosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions include various isoprenoid and terpenoid compounds, which are essential in biological systems for functions such as cell membrane integrity and hormone synthesis.

Scientific Research Applications

Isopentenyl Pyrophosphate-d5 Triammonium Salt is widely used in scientific research due to its role in the biosynthesis of isoprenoids and terpenoids. Its applications include:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in the biosynthesis of essential biomolecules.

    Medicine: Investigated for its potential in drug development and as a biomarker in metabolic studies.

    Industry: Used in the production of synthetic rubber and other industrial materials.

Mechanism of Action

The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the mevalonate pathway, a crucial metabolic pathway for the biosynthesis of isoprenoids. It acts by:

    Enzyme Interaction: Interacting with enzymes such as isopentenyl-diphosphate isomerase to facilitate the conversion of isopentenyl pyrophosphate to dimethylallyl pyrophosphate.

    Molecular Targets: Targeting enzymes involved in the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.

    Pathways: Participating in the mevalonate pathway, which is essential for the production of various biomolecules.

Comparison with Similar Compounds

Isopentenyl Pyrophosphate-d5 Triammonium Salt can be compared with other similar compounds such as:

    Isopentenyl Pyrophosphate Trilithium Salt: Similar in structure but contains lithium instead of ammonium.

    Farnesyl Pyrophosphate Ammonium Salt: A longer-chain isoprenoid intermediate.

    Geranyl Pyrophosphate Ammonium Salt: Another isoprenoid intermediate with a different chain length.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which allows for detailed mechanistic studies and its role as a key intermediate in the biosynthesis of isoprenoids and terpenoids.

Properties

CAS No.

1246817-54-8

Molecular Formula

C5H12O7P2

Molecular Weight

251.122

IUPAC Name

[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3

InChI Key

NUHSROFQTUXZQQ-KPAILUHGSA-N

SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)O

Synonyms

Diphosphoric Acid Mono(3-methyl-3-butenyl-d5) Ester Triammonium Salt;  Triammonium 3-Methyl-3-butenyl-d5 Pyrophosphate; 

Origin of Product

United States

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